

Analytical Methods for the Detection of Clomipramine

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Compound of Interest

Compound Name: *Closiramine*

Cat. No.: *B1614964*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine is a tricyclic antidepressant (TCA) primarily used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic disorder.^[1] Accurate and reliable quantification of clomipramine and its active metabolite, desmethylclomipramine, in various biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document provides detailed application notes and experimental protocols for the determination of clomipramine using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

Several analytical methods have been established for the quantification of clomipramine. The most common techniques include:

- **High-Performance Liquid Chromatography (HPLC):** A versatile technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

- HPLC with UV Detection: A robust and cost-effective method suitable for routine analysis. [\[2\]](#)[\[3\]](#)[\[4\]](#)
- HPLC with Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. [\[1\]](#)[\[5\]](#)[\[6\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): An alternative technique that provides high separation efficiency and sensitive detection. [\[7\]](#)

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of clomipramine.

Table 1: HPLC-UV Methods for Clomipramine Analysis

Parameter	Method 1 [2] [3]	Method 2 [8]	Method 3 [9]
Matrix	Plasma	Active Pharmaceutical Ingredient (API) & Dosage Form	Bulk Drug
Linearity Range	2.5 - 120 ng/mL	Not Specified	150 - 500 µg/mL
r ²	0.9950 (Clomipramine), 0.9979 (Desmethyldomipramine)	> 0.999	Not Specified
Limit of Detection (LOD)	Not Specified	Not Specified	Not Specified
Limit of Quantification (LOQ)	2.5 ng/mL	Not Specified	Not Specified
Recovery	Not Specified	Within acceptable range	Not Specified
Precision (%RSD)	< 18.3% (Intra-day and Inter-day)	Within acceptable range	Not Specified

Table 2: HPLC-MS/MS Methods for Clomipramine Analysis

Parameter	Method 1[1]	Method 2[6]	Method 3[10]
Matrix	Human Plasma	Human Plasma	Human Plasma
Linearity Range	Not Specified	0.500 - 200.000 ng/mL	5 - 500 ng/mL
r ²	Not Specified	Not Specified	> 0.995
Limit of Quantification (LOQ)	Not Specified	0.500 ng/mL	5 ng/mL
Recovery	Not Specified	Evaluated	Not Specified
Precision (%CV)	Excellent	Evaluated	≤ 15%
Accuracy (%Bias)	Excellent	Evaluated	< 10%

Table 3: GC-MS Method for Clomipramine Analysis

Parameter	Method 1[7]
Matrix	Tablets (API)
Linearity Range	Validated
Limit of Detection (LOD)	Validated
Limit of Quantification (LOQ)	Validated
Accuracy	Validated
Precision	Validated

Experimental Protocols

Protocol 1: HPLC-UV Method for Clomipramine in Human Plasma[2][3]

This protocol describes a method for the determination of clomipramine and its metabolite, desmethyldclomipramine, in human plasma using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of plasma in a test tube, add 0.5 mL of 1 M NaOH and 100 µL of internal standard (IS) solution (e.g., cisapride, 1 µg/mL).
- Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v) and vortex for 1 minute.
- Centrifuge at 2000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction step with another 3 mL of extraction solvent.
- Combine the organic layers and back-extract with 200 µL of 0.3% v/v orthophosphoric acid.
- Discard the organic layer.
- Inject the aqueous layer into the HPLC system.

2. HPLC-UV Conditions

- HPLC System: Jasco HPLC system or equivalent.[\[3\]](#)
- Column: C8 reverse phase ODS2 column.[\[2\]](#)[\[3\]](#)
- Mobile Phase: Acetonitrile:Water (75:25 v/v).[\[2\]](#)[\[3\]](#)
- Flow Rate: 1 mL/min.[\[3\]](#)
- Detection: UV at 215 nm.[\[2\]](#)[\[3\]](#)
- Injection Volume: Not specified.

3. Calibration Curve

- Prepare calibration standards by spiking blank plasma with known concentrations of clomipramine and desmethyldomipramine (e.g., 2.5, 5, 10, 20, 40, 80, and 120 ng/mL).[3]
- Process the standards using the same extraction procedure as the samples.
- Plot the peak area ratio of the analyte to the internal standard against the concentration to construct the calibration curve.



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Caption: Workflow for HPLC-UV analysis of Clomipramine in plasma.

Protocol 2: HPLC-MS/MS Method for Clomipramine in Human Plasma[1]

This protocol details a sensitive and selective method for the quantification of clomipramine in human plasma using HPLC-tandem mass spectrometry.

1. Materials and Reagents

- Clomipramine hydrochloride (Reference Standard)
- Clomipramine-D3 (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid
- Ultrapure water
- Blank human plasma

- Solid Phase Extraction (SPE) Cartridges (e.g., Cation exchange) or Protein Precipitation Plates

2. Sample Preparation (Solid Phase Extraction)

- Condition the SPE cartridges according to the manufacturer's instructions.
- Load the plasma sample (pre-treated as required) onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. HPLC-MS/MS Conditions

- HPLC System: Shimadzu, Agilent, Waters, or equivalent.[\[1\]](#)
- Mass Spectrometer: Sciex API 5500, Thermo Scientific TSQ Quantis, or equivalent with an electrospray ionization (ESI) source.[\[1\]](#)
- Column: BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm, or equivalent.[\[1\]](#)
- Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (35:35:30 v/v/v).[\[6\]](#)
- Flow Rate: Not specified.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Transitions:
 - Clomipramine: Q1 → Q3 m/z 315.2 → 86.2[\[6\]](#)
 - N-desmethyl Clomipramine: Q1 → Q3 m/z 301.1 → 72.1[\[6\]](#)
 - Clomipramine-d3: Q1 → Q3 m/z 318.1 → 89.3[\[6\]](#)

- N-desmethyl Clomipramine-d3: Q1 → Q3 m/z 304.2 → 75.2[6]



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Caption: Workflow for HPLC-MS/MS analysis of Clomipramine.

Protocol 3: GC-MS Method for Chloropyramine in Tablets[7]

While the initial request was for **Closiramine** (interpreted as Clomipramine), this protocol for a related compound, Chloropyramine, demonstrates the application of GC-MS for pharmaceutical analysis.

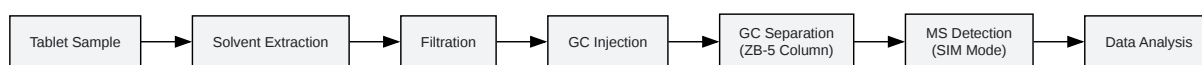
1. Sample Preparation

- Prepare a standard solution of the active pharmaceutical ingredient (API).
- Extract the API from the tablet formulation using a suitable solvent.
- Filter the sample prior to injection.

2. GC-MS Conditions

- GC-MS System: Agilent or equivalent.
- Column: Fused silica ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
[7]
- Injection: 1 µL in splitless mode.[7]
- Injector Temperature: 250°C.[7]
- Oven Temperature Program: Initial temperature 180°C, ramped at 5°C/min to 240°C, and held for 5 minutes.[7]

- Carrier Gas: Helium at a constant flow of 0.62 mL/min.[7]
- MS Detection: Selected Ion Monitoring (SIM) mode.
 - Target Ion: 58 m/z[7]
 - Reference Ions: 71 m/z, 125 m/z[7]
- Ion Source Temperature: 200°C.[7]
- Interface Temperature: 250°C.[7]



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Caption: Workflow for GC-MS analysis of an API in tablets.

Conclusion

The analytical methods described provide robust and reliable approaches for the detection and quantification of clomipramine in various matrices. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. For therapeutic drug monitoring and bioequivalence studies in biological fluids, HPLC-MS/MS is the preferred method due to its high sensitivity and selectivity. For routine quality control of pharmaceutical formulations, HPLC-UV offers a cost-effective and reliable alternative.

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